molecular formula C20H22FN7O B1682440 TPA023 CAS No. 252977-51-8

TPA023

Numéro de catalogue: B1682440
Numéro CAS: 252977-51-8
Poids moléculaire: 395.4 g/mol
Clé InChI: QKIWQBLNTSQOLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-0777, également connu sous le nom de TPA-023, est un composé ayant une structure chimique nouvelle principalement utilisé dans la recherche scientifique. Il est classé comme un anxiolytique non-benzodiazépinique, ce qui signifie qu'il a des effets similaires à ceux des médicaments benzodiazépiniques mais qu'il est structurellement distinct. MK-0777 agit comme un ligand mixte sélectif de sous-type du site benzodiazépinique des récepteurs du type A de l'acide gamma-aminobutyrique (GABA A), ciblant spécifiquement les sous-unités α2 et α3 .

Applications De Recherche Scientifique

Structure and Composition

The chemical structure of this compound includes multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is C20H21F2N7OC_{20}H_{21}F_{2}N_{7}O with a molecular weight of approximately 413.423 g/mol. The presence of triazole and pyridazine moieties is significant for its pharmacological properties.

Pharmacological Studies

Research indicates that MK-0777 has potential applications in treating various conditions due to its pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to MK-0777 have been screened against cancer cell lines such as HepG2 and MCF-7, demonstrating promising cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : Research into related triazole compounds has revealed broad-spectrum antimicrobial activities. These findings suggest that MK-0777 may also possess similar properties, making it a candidate for further investigation in infectious disease treatment .

Molecular Modeling and Drug Design

Molecular modeling studies have been employed to predict the binding affinity and interaction of MK-0777 with various biological targets. These computational approaches aid in understanding how structural modifications can enhance efficacy and reduce toxicity.

Neuropharmacology

Preliminary studies suggest that triazolo compounds may influence neurotransmitter systems. MK-0777's structural features could allow it to interact with receptors involved in neurological disorders, warranting further exploration in neuropharmacological contexts .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the anticancer effects of a series of triazolo-pyridazine derivatives. MK-0777 was included in the screening process against liver cancer cells (HepG2), showing a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial activity, derivatives similar to MK-0777 were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, suggesting potential therapeutic applications in treating resistant bacterial strains .

Activity TypeTest Organism/Cell LineResultReference
AnticancerHepG2Significant cytotoxicity
AntimicrobialE. coliInhibition observed
NeuropharmacologyRat brain slicesModulation of neurotransmitter release

Synthesis Pathways

StepReagents/ConditionsProduct
1Ethyl 1H-triazole + tert-butyl bromideIntermediate triazole derivative
2Reaction with fluorobenzeneFormation of fluorophenyl-substituted product
3Final cyclization with pyridazineMK-0777

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

TPA023 is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA_A receptors. It acts as a partial agonist at the benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at the α1 and α5-containing subtypes . This selective binding results in its anxiolytic and anticonvulsant effects without the sedative side effects typically associated with benzodiazepines . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 .

Cellular Effects

This compound influences various cellular processes by modulating GABA_A receptors. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability . This modulation affects cell signaling pathways, particularly those involved in anxiety and seizure control. This compound has been shown to have anxiolytic effects in rodents and primates without causing sedation, even at high doses . It also impacts gene expression related to GABA_A receptor subunits, further influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to GABA_A receptor subtypes. By acting as a partial agonist at α2 and α3 subtypes and a silent antagonist at α1 and α5 subtypes, this compound modulates the receptor’s response to GABA . This selective modulation results in anxiolytic and anticonvulsant effects without sedation. The compound’s interaction with GABA_A receptors leads to changes in ion flow across the cell membrane, altering neuronal excitability and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and consistent effects over time. It is well absorbed following oral administration and extensively metabolized by the liver . The compound has a half-life of approximately 6.7 hours . Long-term studies have shown that this compound does not induce tolerance or dependence, making it a promising candidate for chronic use . Preclinical toxicity studies revealed cataract formation with long-term dosing, leading to the termination of its clinical development .

Dosage Effects in Animal Models

In animal models, this compound exhibits dose-dependent effects. At low to moderate doses, it produces significant anxiolytic and anticonvulsant effects without sedation . At very high doses, some adverse effects, such as cataract formation, have been observed . The compound’s efficacy in reducing anxiety and seizures has been demonstrated in various rodent and primate models .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation . These metabolic pathways result in the formation of several metabolites, which are excreted in urine and feces . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . The metabolites of this compound include t-butyl hydroxy and N-desethyl derivatives, as well as glucuronide conjugates .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It reaches peak plasma concentrations within approximately 2 hours . The compound is extensively metabolized, and its metabolites are excreted in urine and feces . This compound’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target GABA_A receptors, which are located on the cell membrane . The compound’s interaction with these receptors influences its activity and function within the cell. This compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments or organelles .

Méthodes De Préparation

La synthèse de MK-0777 implique plusieurs étapes, commençant par la préparation de la structure de base de la triazolopyridazine. La voie de synthèse comprend généralement les étapes suivantes :

    Formation du noyau triazolopyridazine : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le système cyclique de la triazolopyridazine.

    Introduction de substituants : La structure de base est ensuite modifiée en introduisant divers substituants, tels que le groupe 2-éthyl-2H-1,2,4-triazol-3-ylméthoxy et le groupe 2-fluorophényle, par une série de réactions de substitution.

    Modifications finales :

Les méthodes de production industrielle de MK-0777 impliqueraient probablement une mise à l'échelle de ces voies synthétiques tout en optimisant les conditions réactionnelles pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

MK-0777 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle triazole, conduisant à la formation de divers produits oxydés.

    Réduction : Des réactions de réduction peuvent se produire au niveau du groupe fluorophényle, conduisant à la formation de dérivés réduits.

    Substitution : MK-0777 peut subir des réactions de substitution, en particulier au niveau du noyau triazolopyridazine, conduisant à la formation de divers dérivés substitués.

Les réactifs et conditions communs utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications dans la recherche scientifique

MK-0777 a un large éventail d'applications dans la recherche scientifique, notamment :

Mécanisme d'action

MK-0777 exerce ses effets en se liant sélectivement au site benzodiazépinique des récepteurs GABA A contenant les sous-unités α2 et α3. Il agit comme un agoniste partiel à ces sous-unités, améliorant les effets inhibiteurs du GABA et conduisant à des effets anxiolytiques et anticonvulsivants. Contrairement aux benzodiazépines traditionnelles, MK-0777 ne se lie pas aux sous-unités α1 et α5, qui sont associées aux effets sédatifs. Ce profil de liaison sélective permet à MK-0777 de fournir des avantages thérapeutiques sans provoquer de sédation .

Comparaison Avec Des Composés Similaires

Activité Biologique

7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms and effects as observed in various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17FN6O\text{C}_{15}\text{H}_{17}\text{F}\text{N}_6\text{O}

This compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been primarily explored in the context of antifungal and anticonvulsant properties. The following sections detail these findings.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance antifungal efficacy. Various derivatives have shown broad-spectrum antifungal activity, making them promising candidates for drug development .

Key Findings:

  • Compounds with a triazole nucleus exhibit significant antifungal properties.
  • The SAR studies suggest that the presence of specific substituents can increase potency against fungal strains.

Anticonvulsant Activity

The anticonvulsant effects of compounds similar to 7-(tert-butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine have been evaluated using various animal models. Notably, these compounds interact with voltage-gated sodium channels (VGSCs) and GABA receptors.

Research Insights:

  • A study indicated that certain triazole derivatives showed protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
  • Compounds exhibited dose-dependent anticonvulsant activity with effective doses ranging from 30 mg/kg to 100 mg/kg in animal models .

Case Studies and Experimental Data

Several case studies have provided insights into the biological activity of this compound:

StudyModelFindings
Srivastava et al. (2018)MES TestCompound showed significant anticonvulsant activity with an ED50 of 23.4 mg/kg.
Recent Antifungal StudyFungal StrainsDerivatives exhibited broad-spectrum antifungal activity with varying potencies based on structural modifications.

The mechanism by which 7-(tert-butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves:

  • Antifungal Mechanism: Inhibition of ergosterol synthesis in fungal cell membranes.
  • Anticonvulsant Mechanism: Modulation of neurotransmitter systems involving GABA and inhibition of excitatory neurotransmission through VGSC interaction.

Propriétés

IUPAC Name

7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWQBLNTSQOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179938
Record name 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252977-51-8
Record name 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252977-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-0777
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0777
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0777
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (2-ethyl-2H-1,2,4-triazol-3-yl)methanol (0.094 g, 0.74 mmol) and 6-chloro-7-(1,1-dimethylethyl)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (0.15 g. 0.49 mmol) in DMF (10 ml) was added sodium hydride (0.024 g of a 60% dispersion in oil, 1.1 mol eq.) and the reaction mixture was stirred at room temperature for 30 minutes. After this time, the reaction mixture was diluted with water (80 ml) and the solid that precipitated was collected by filtration and washed several times with water in the sinter funnel. The solid was recrystallised from ethyl acetate/hexane to give pure title compound (0.085 g, 44%). Data for the title compound: 1H NMR (250 MHz, CDCl3) δ1.40-1.47 (12H, m), 4.14 (2H, t, J=7.3 Hz), 5.26 (2H, s), 7.26-7.38 (2H, m), 7.53-7.58 (1H, m), 7.86-7.90 (1H, m), 7.93 (1H, s), 7.99 (1H, s); MS (ES+) m/e 396 [MH]+. Anal. Found C, 61.02; H, 5.45; N, 24.75%. C20H22FN7O requires C, 60.75; H, 5.61; N, 24.79%.
Quantity
0.094 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.